molecular formula C29H56N10O7 B3028222 Sligrl-NH2 CAS No. 171436-38-7

Sligrl-NH2

Número de catálogo B3028222
Número CAS: 171436-38-7
Peso molecular: 656.8 g/mol
Clave InChI: SGPMJRPYYIJZPC-JYAZKYGWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SLIGRL-NH2 is a peptide known to act as an agonist for the proteinase-activated receptor-2 (PAR2). This receptor is involved in various physiological processes, including the mediation of itch and gastrointestinal motility. Research has shown that SLIGRL-NH2 can induce scratching behavior in mice, which is a histamine-independent response, suggesting a direct activation of PAR2 leading to itch . Additionally, SLIGRL-NH2 has been studied for its therapeutic effects on constipation in a Sprague-Dawley rat model. The peptide was found to improve feeding and excretion behaviors, intestinal transit ratio, and the histological features of the colon in constipated rats .

Synthesis Analysis

Molecular Structure Analysis

SLIGRL-NH2 is a hexapeptide with the sequence H-Ser-Leu-Ile-Gly-Arg-Leu-NH2. The structure of this peptide includes an amide group at the C-terminus, which is indicated by the "-NH2" suffix. The peptide's primary structure is linear, with each amino acid residue connected by peptide bonds. The molecular structure of SLIGRL-NH2 is crucial for its interaction with PAR2, as the specific sequence and structure are necessary for receptor activation.

Chemical Reactions Analysis

The papers provided do not discuss specific chemical reactions involving SLIGRL-NH2, but as a peptide, it may be involved in reactions typical for peptides and proteins. These can include hydrolysis of peptide bonds, interactions with other molecules through hydrogen bonding, electrostatic interactions, and conformational changes upon binding to its receptor, PAR2.

Physical and Chemical Properties Analysis

Relevant Case Studies

The case studies mentioned in the provided papers include the use of SLIGRL-NH2 to induce scratching behavior in mice, which serves as a model for studying itch mechanisms . Another case study involves the therapeutic effects of SLIGRL-NH2 on loperamide-induced constipation in Sprague-Dawley rats. The peptide was administered in different dosages, showing improvement in gastrointestinal transit and alleviation of constipation symptoms. It also affected the expression of PAR-2, interstitial Cajal cells, and neurotransmitters such as VIP and substance P . These case studies are significant as they demonstrate the potential applications of SLIGRL-NH2 in treating conditions related to PAR2 activation.

Aplicaciones Científicas De Investigación

1. Role in Visceral Hyperalgesia

SLIGRL-NH2, as an agonist of proteinase-activated receptor 2 (PAR-2), has been studied for its role in visceral hyperalgesia. Research demonstrates that intracolonic administration of SLIGRL-NH2 in rats can increase abdominal contractions, indicative of visceral pain, and elevate spinal Fos expression, suggesting its involvement in the genesis of visceral hyperalgesia (Coelho et al., 2002).

2. Induction of Scratching Behavior

SLIGRL-NH2 has been observed to induce scratching behavior in mice, independent of histamine, suggesting its role in the mediation of non-histamine-related itch. This behavior was dose-dependent and peaked within minutes after intradermal injections (Shimada et al., 2006).

3. Effects on Smooth Muscle

Studies on rat vascular and gastric smooth muscle show that SLIGRL-NH2 can cause endothelium-dependent relaxation in the aorta and transient contraction in gastric longitudinal muscle, implicating PAR-2's role in the regulation of vascular and gastric smooth muscle contractility (Al‐Ani et al., 1995).

4. Therapeutic Effects on Constipation

SLIGRL-NH2 has been investigated for its therapeutic effects on loperamide-induced constipation in rats. The treatment improved feeding and excretion behaviors and intestinal transit ratio, suggesting potential applications in alleviating constipation (Zhang et al., 2018).

5. Excitation and Sensitization of Nociceptors

In rat cutaneous C-nociceptors, SLIGRL-NH2 can cause excitation and sensitization to heat, suggesting its involvement in hyperalgesia and pain signaling pathways (Ding-Pfennigdorff et al., 2004).

6. Increased Vascular Permeability

SLIGRL-NH2 has been found to enhance vascular permeability and cause edema formation in rat hindpaw, indicating its potential role in acute inflammation through mast cell degranulation (Kawabata et al., 1998).

7. Signal Transduction in Lung Epithelial Cells

In human lung-derived A549 epithelial cells, SLIGRL-NH2 triggers a series of signal transduction pathways leading to increased prostaglandin E2 formation, highlighting its involvement in pulmonary processes (Kawao et al., 2005).

8. Anti-inflammatory Role in Colonic Lamina Propria Lymphocytes

SLIGRL-NH2 has shown to have an anti-inflammatory effect in a mouse model of colitis, suggesting a protective role against colon inflammation and potential therapeutic applications in inflammatory bowel diseases (Fiorucci et al., 2001).

9. Modulation of Tear Secretion

Research indicates that PAR-2-related peptides like SLIGRL-NH2 can modulate tear secretion in rats, implicating its potential role in the regulation of ocular functions (Nishikawa et al., 2005).

10. Role in Itch and Pain Signal Transmission

SLIGRL-NH2 is involved in activating spinal dorsal horn neurons in mice, consistent with signaling itch. This suggests its role in the sensory pathways of both itch and pain (Akiyama et al., 2009).

Direcciones Futuras

SLIGRL-NH2 continues to be a valuable tool in research, particularly in studies investigating the role of PAR2 in various biological processes. Future research may continue to explore its effects on different cell types and in different disease models. As our understanding of PAR2 and its role in health and disease continues to grow, so too may the applications of SLIGRL-NH2 .

Propiedades

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-N-[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-3-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H56N10O7/c1-7-17(6)23(39-27(45)21(12-16(4)5)38-25(43)18(30)14-40)28(46)35-13-22(41)36-19(9-8-10-34-29(32)33)26(44)37-20(24(31)42)11-15(2)3/h15-21,23,40H,7-14,30H2,1-6H3,(H2,31,42)(H,35,46)(H,36,41)(H,37,44)(H,38,43)(H,39,45)(H4,32,33,34)/t17-,18-,19-,20-,21-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPMJRPYYIJZPC-JYAZKYGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H56N10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

656.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sligrl-NH2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sligrl-NH2
Reactant of Route 2
Sligrl-NH2
Reactant of Route 3
Reactant of Route 3
Sligrl-NH2
Reactant of Route 4
Sligrl-NH2
Reactant of Route 5
Sligrl-NH2
Reactant of Route 6
Sligrl-NH2

Citations

For This Compound
926
Citations
SG Shimada, KA Shimada, JG Collins - European journal of pharmacology, 2006 - Elsevier
We examined whether the proteinase-activated receptor-2 (PAR2) agonist, H-Ser-Leu-Ile-Gly-Arg-Leu-NH 2 (SLIGRL-NH 2 ), could induce scratching behavior in mice. Intradermal …
Number of citations: 140 www.sciencedirect.com
B Al-Ani, M Saifeddine… - Canadian journal of …, 1995 - cdnsciencepub.com
We have studied the actions of the proteinase-activated-receptor-2 (PAR 2 )-activating polypeptide, SLIGRL-NH 2 (SLI-NH 2 ), in rat aorta and in gastric longitudinal muscle preparations…
Number of citations: 199 cdnsciencepub.com
Y Zhang, T Ge, P Xiang, H Mao, S Tang… - Drug Design …, 2018 - Taylor & Francis
Full article: Therapeutic effect of protease-activated receptor 2 agonist SLIGRL-NH2 on loperamide-induced Sprague-Dawley rat constipation model and the related mechanism Skip to …
Number of citations: 15 www.tandfonline.com
N Kawao, M Nagataki, K Nagasawa, S Kubo… - … of Pharmacology and …, 2005 - ASPET
We investigated proteinase-activated receptor-2 (PAR 2 )-triggered signal transduction pathways causing increased prostaglandin E 2 (PGE 2 ) formation in human lung-derived A549 …
Number of citations: 74 jpet.aspetjournals.org
J Sun, W Dou, H Shen, J Hu - Pharmacology, 2014 - karger.com
Background: Proteinase-activated receptor 2 (PAR2) may be implicated in skin disorders. Intracellular calcium mobilization is a key step in PAR2-induced signaling. Aims: In this study, …
Number of citations: 2 karger.com
MG Devlin, B Pfeiffer, B Flanagan… - Journal of peptide …, 2007 - Wiley Online Library
… The results of this study indicate the potential of carboxyl terminal extensions to H-SLIGRL-NH2 to increase the potency of PAR2 agonists. Specifically, extensions using amino acids …
Number of citations: 10 onlinelibrary.wiley.com
H Nishikawa, K Kawai, M Tanaka, H Ohtani… - … of Pharmacology and …, 2005 - ASPET
Protease-activated receptor-2 (PAR-2) plays an extensive role in the regulation of digestive exocrine secretion. The present study examined whether PAR-2-related peptides could …
Number of citations: 13 jpet.aspetjournals.org
B Al‐Ani, M Saifeddine, A Kawabata… - British journal of …, 1999 - Wiley Online Library
Rat proteinase‐activated receptor‐2 (PAR 2 ) variants were stably expressed in rat KNRK cells: (a) wild‐type (wt)–PAR 2 ; (b) PAR 2 PRR, with the extracellular loop 2 (EL‐2) sequence …
Number of citations: 80 bpspubs.onlinelibrary.wiley.com
K Moriyuki, M Nagataki, F Sekiguchi, H Nishikawa… - Regulatory peptides, 2008 - Elsevier
Proteinase-activated receptor-2 (PAR2) plays a dual role in the respiratory system, being pro- and anti-inflammatory. In human lung epithelial cells (A549), PAR2 activation causes …
Number of citations: 24 www.sciencedirect.com
A Barra, AF Brasil, TL Ferreira… - Inflammation …, 2022 - Springer
Objective This study was conducted to investigate the effects of the synthetic PAR2 agonist peptide (PAR2-AP) SLIGRL-NH 2 on LPS-induced inflammatory mechanisms in peritoneal …
Number of citations: 1 link.springer.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.